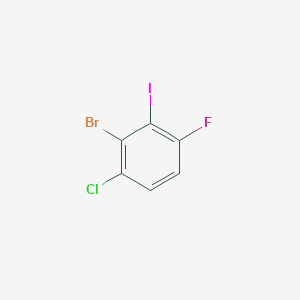

2-Bromo-3-chloro-6-fluoroiodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-chloro-6-fluoroiodobenzene is a compound with the molecular formula C6H2BrClFI and a molecular weight of 335.34 . It is a solid powder at ambient temperature .

Molecular Structure Analysis

The molecule consists of a benzene ring with bromo, chloro, fluoro, and iodo substituents . The exact positions of these substituents can influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

2-Bromo-3-chloro-6-fluoroiodobenzene is a solid powder at ambient temperature . It has a molecular weight of 335.34 .Aplicaciones Científicas De Investigación

Vibrational Spectra Studies

Halobenzenes have been extensively studied for their vibrational spectra, particularly in their cationic states. Such studies provide insights into the electronic structures and ionization energies of these molecules, which are crucial for understanding their reactivity and stability in different electronic states. The vibrational spectra of halobenzene cations, including those related to 2-Bromo-3-chloro-6-fluoroiodobenzene, have been measured using mass-analyzed threshold ionization (MATI) spectrometry. This research sheds light on the ionization energies and the vibrational bands of fluoro-, chloro-, bromo-, and iodobenzenes, essential for applications in spectroscopy and materials science (Kwon, Kim, & Kim, 2002).

Halocarbons as Hydrogen Bond Acceptors

Another area of application involves the study of haloethylbenzenes, which can serve as models for understanding the behavior of halocarbons as hydrogen bond acceptors. Spectroscopic analysis of halocarbons, including those structurally related to 2-Bromo-3-chloro-6-fluoroiodobenzene, helps elucidate their role in forming hydrate clusters and their potential as weak hydrogen bond acceptors. Such properties are relevant for designing new molecular receptors and understanding intermolecular interactions in various chemical environments (Robertson et al., 2018).

Photoreactions and Organic Synthesis

Photoreactions of halogenobenzenes have been explored for their ability to undergo insertion into carbon-halogen bonds, a reaction mechanism that is not well-known for this series. Studies on chloro-, bromo-, and iodo-benzenes, by engaging with cyclopentene, have revealed products derived from insertion into the C-halogen bond, indicating potential applications in organic synthesis and the development of new synthetic methodologies (Bryce-smith, Dadson, & Gilbert, 1980).

Electrochemical Applications

In the realm of electrochemistry, the fluorination of aromatic compounds, including those related to 2-Bromo-3-chloro-6-fluoroiodobenzene, has been studied for its potential in creating new materials. The research into the electrochemical fluorination in liquid systems showcases the development of new compounds with specific fluorination patterns, hinting at applications in battery technology and materials science (Horio et al., 1996).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

2-bromo-1-chloro-4-fluoro-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPCIFXIDXRUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)I)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)

![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride](/img/no-structure.png)

![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)

![5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2715333.png)